2-[(Z)-methoxy-NNO-azoxy]-1-{3-[(4-methoxyphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-2-METHOXY-1-{2-[3-(4-METHOXYBENZENESULFONYL)-1,3-DIAZINAN-1-YL]-2-OXOETHYL}DIAZEN-1-IUM-1-OLATE is a complex organic compound characterized by its unique structure, which includes methoxy, diazeniumdiolate, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-METHOXY-1-{2-[3-(4-METHOXYBENZENESULFONYL)-1,3-DIAZINAN-1-YL]-2-OXOETHYL}DIAZEN-1-IUM-1-OLATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the diazeniumdiolate group: This involves the reaction of a suitable precursor with nitrous acid under controlled conditions.
Introduction of the sulfonyl group: This step requires the use of sulfonyl chloride and a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1Z)-2-METHOXY-1-{2-[3-(4-METHOXYBENZENESULFONYL)-1,3-DIAZINAN-1-YL]-2-OXOETHYL}DIAZEN-1-IUM-1-OLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-2-METHOXY-1-{2-[3-(4-METHOXYBENZENESULFONYL)-1,3-DIAZINAN-1-YL]-2-OXOETHYL}DIAZEN-1-IUM-1-OLATE is used as a reagent in organic synthesis, particularly in the formation of complex molecules through multi-step reactions.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its unique structure allows it to interact with specific biomolecules, making it useful in studying cellular processes and signaling pathways.
Medicine
In medicine, (1Z)-2-METHOXY-1-{2-[3-(4-METHOXYBENZENESULFONYL)-1,3-DIAZINAN-1-YL]-2-OXOETHYL}DIAZEN-1-IUM-1-OLATE is investigated for its potential therapeutic applications. It may act as a drug candidate for treating certain diseases due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials and chemical processes. Its reactivity and stability make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (1Z)-2-METHOXY-1-{2-[3-(4-METHOXYBENZENESULFONYL)-1,3-DIAZINAN-1-YL]-2-OXOETHYL}DIAZEN-1-IUM-1-OLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid from black pepper with anticancer properties.
tert-Butyl carbamate: Used in organic synthesis and as a protecting group.
Zwitterions: Molecules with both positive and negative charges, used in various chemical applications.
Uniqueness
(1Z)-2-METHOXY-1-{2-[3-(4-METHOXYBENZENESULFONYL)-1,3-DIAZINAN-1-YL]-2-OXOETHYL}DIAZEN-1-IUM-1-OLATE is unique due to its combination of methoxy, diazeniumdiolate, and sulfonyl groups. This unique structure imparts specific reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H20N4O6S |
---|---|
Molecular Weight |
372.40 g/mol |
IUPAC Name |
(Z)-methoxyimino-[2-[3-(4-methoxyphenyl)sulfonyl-1,3-diazinan-1-yl]-2-oxoethyl]-oxidoazanium |
InChI |
InChI=1S/C14H20N4O6S/c1-23-12-4-6-13(7-5-12)25(21,22)17-9-3-8-16(11-17)14(19)10-18(20)15-24-2/h4-7H,3,8-11H2,1-2H3/b18-15- |
InChI Key |
TULYGVSHLGENHB-SDXDJHTJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCN(C2)C(=O)C/[N+](=N/OC)/[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCN(C2)C(=O)C[N+](=NOC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.